molecular formula C14H25NO6P2 B3254871 Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) CAS No. 245111-14-2

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate)

Cat. No.: B3254871
CAS No.: 245111-14-2
M. Wt: 365.3 g/mol
InChI Key: GTEWQUXFLHFZIE-UHFFFAOYSA-N
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Description

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is a chemical compound with the molecular formula C14H25NO6P2 and a molecular weight of 365.30 g/mol . This compound is characterized by the presence of two phosphonate groups attached to a 4-amino-1,3-phenylene core, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) typically involves the reaction of 4-amino-1,3-phenylenediamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl (4-amino-1,3-phenylene)bis(phosphonate) is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-bis(diethoxyphosphoryl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6P2/c1-5-18-22(16,19-6-2)12-9-10-13(15)14(11-12)23(17,20-7-3)21-8-4/h9-11H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEWQUXFLHFZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C(C=C1)N)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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